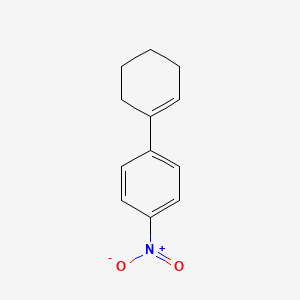

1-Cyclohex-1-enyl-4-nitrobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

1-(cyclohexen-1-yl)-4-nitrobenzene |

InChI |

InChI=1S/C12H13NO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9H,1-3,5H2 |

InChI Key |

OBBRXPQSCLTETF-UHFFFAOYSA-N |

SMILES |

C1CCC(=CC1)C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1CCC(=CC1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of 1 Cyclohex 1 Enyl 4 Nitrobenzene

Reactivity and Transformations of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group that profoundly influences the reactivity of the aromatic ring to which it is attached. numberanalytics.comfiveable.menumberanalytics.com This influence manifests in several key reactive pathways.

The reduction of the nitro group is a pivotal transformation for nitroaromatic compounds, providing a gateway to various other nitrogen-containing functional groups. numberanalytics.com This process involves the conversion of the nitro group to species such as amines, hydroxylamines, and azo compounds, depending on the specific reagents and reaction conditions employed. numberanalytics.comnih.gov

The reduction can proceed through chemical or catalytic methods. numberanalytics.com Chemical reduction often utilizes metals in acidic media (e.g., Sn, Fe, or Zn with HCl) or complex metal hydrides. Catalytic hydrogenation, employing catalysts like palladium, platinum, or nickel with H₂ gas, is a common and efficient method for converting the nitro group into a primary amine. numberanalytics.com

Table 1: Products of Nitroarene Reduction under Various Conditions

| Reagent/Catalyst | Conditions | Major Product |

|---|---|---|

| H₂, Pd/C, PtO₂, or Ni | Neutral | Aromatic Amine |

| Fe, Sn, or Zn / aq. HCl | Acidic | Aromatic Amine |

| Zn / aq. NH₄Cl | Neutral (mild) | Aromatic Hydroxylamine |

This table synthesizes general findings on nitroarene reduction. numberanalytics.com

In the context of 1-Cyclohex-1-enyl-4-nitrobenzene, these reductive methods can be applied to selectively transform the nitro group into 4-(cyclohex-1-en-1-yl)aniline. Under reducing conditions, palladium catalysts can facilitate the coupling of nitroarenes with chloroarenes to form diarylamines, proceeding through the in situ formation of an azoarene intermediate. acs.org

The presence of a strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). numberanalytics.comnumberanalytics.com This reaction is particularly favored when a good leaving group (like a halogen) is present at a position ortho or para to the nitro group. nih.govdoubtnut.com The nitro group activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. numberanalytics.comnumberanalytics.com

The SNAr mechanism typically involves two steps:

Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic σ-complex (Meisenheimer complex). numberanalytics.com

Elimination: The leaving group departs, and the aromaticity of the ring is restored. numberanalytics.com

While this compound does not possess a typical leaving group like a halogen, the principles of SNAr are still relevant to its chemistry. Research has shown that nucleophilic addition can also occur at positions occupied by hydrogen, forming σH adducts. d-nb.inforesearchgate.net These adducts can then be transformed into substitution products under specific conditions, such as oxidative nucleophilic substitution of hydrogen (ONSH). d-nb.info

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both the inductive effect and the resonance effect (-M effect). numberanalytics.comdoubtnut.comquora.com This strong electron withdrawal has a dual effect on the reactivity of the benzene (B151609) ring.

Deactivation towards Electrophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group significantly reduces the electron density of the aromatic ring. fiveable.medoubtnut.com This makes the ring less nucleophilic and therefore less reactive towards attack by electrophiles, a phenomenon known as deactivation. numberanalytics.comnumberanalytics.com Consequently, electrophilic aromatic substitution reactions on nitrobenzene (B124822), and by extension on the aromatic ring of this compound, require harsher conditions than for benzene itself. quora.com The nitro group directs incoming electrophiles to the meta position. numberanalytics.com

Activation towards Nucleophilic Aromatic Substitution: Conversely, the same electron-withdrawing properties that deactivate the ring for electrophilic attack activate it for nucleophilic attack. numberanalytics.comdoubtnut.com By pulling electron density from the ring, the nitro group makes the ring carbons more electrophilic and better able to accommodate the negative charge of the Meisenheimer complex formed during SNAr reactions. numberanalytics.com

Reactivity of the Cyclohex-1-enyl Moiety

The cyclohex-1-enyl group contains a carbon-carbon double bond, making it an electron-rich, nucleophilic center. wyzant.combyjus.com This functionality is the primary site of reactivity within this part of the molecule. However, its reactivity is tempered by the electron-withdrawing p-nitrophenyl substituent.

Alkenes readily undergo electrophilic addition reactions, where an electrophile adds across the double bond. byjus.comlumenlearning.com For cyclohexene (B86901), a typical reaction involves the addition of bromine (Br₂). chemguide.co.uk The π bond of the alkene attacks one of the bromine atoms, leading to the formation of a cyclic bromonium ion intermediate. chemguide.co.uk A bromide ion then attacks one of the carbons of the bromonium ion from the side opposite the initial bond, resulting in the formation of trans-1,2-dibromocyclohexane. chemguide.co.uk

General Mechanism of Bromine Addition to Cyclohexene:

The π electrons of the cyclohexene double bond attack a bromine molecule, displacing a bromide ion and forming a cyclic bromonium ion. chemguide.co.uk

The bromide ion, acting as a nucleophile, performs a backside attack on one of the carbons of the bromonium ion. chemguide.co.uk

The C-Br bond in the bromonium ion breaks, opening the three-membered ring and yielding the trans-dibrominated product. chemguide.co.uk

Similarly, hydrogen halides (HX) add across the double bond. chemguide.co.uk The reaction is initiated by the attack of the π bond on the electrophilic proton of HX, forming a carbocation intermediate. lumenlearning.com The halide ion (X⁻) then attacks the carbocation to give the final product. lumenlearning.com

For this compound, the electron-withdrawing nitro group on the phenyl ring pulls electron density away from the cyclohexenyl double bond. This makes the double bond less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted cyclohexene.

In addition to electrophilic additions, the cyclohexenyl moiety can participate in radical reactions, particularly at the allylic positions (the carbon atoms adjacent to the double bond). A classic example is allylic bromination using N-bromosuccinimide (NBS) under photochemical or radical initiator (e.g., AIBN) conditions. This reaction proceeds via a radical chain mechanism. chemtube3d.com

Another radical process is the reaction initiated by hydroxyl (OH) radicals. Studies on cyclohexene have shown that OH radicals react rapidly, leading to the formation of various oxygenated products, including dicarbonyls like 1,6-hexanedial after the decomposition of intermediate radicals. nih.gov

Atom-transfer radical cyclization (ATRC) is another process where radical intermediates are involved. nih.gov While this is an intramolecular process, the principles of radical generation, cyclization, and trapping are fundamental to understanding the potential radical reactivity of complex alkenes. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2-dibromocyclohexane |

| 1,6-hexanedial |

| 4-(cyclohex-1-en-1-yl)aniline |

| Benzene |

| Bromine |

| Chloroarenes |

| Cyclohexene |

| Diarylamines |

| Hydrogen Bromide |

| N-bromosuccinimide (NBS) |

| Nitrobenzene |

Pericyclic Reactions and Cycloaddition Chemistry

Pericyclic reactions are a class of concerted reactions that proceed through a single, cyclic transition state without the formation of intermediates. wikipedia.org These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are distinguished by their high stereospecificity and are relatively unaffected by changes in solvent polarity. researchgate.net

Cycloaddition reactions involve the union of two independent π-electron systems to form a new ring. researchgate.net The most prominent example is the Diels-Alder reaction, a [4+2] cycloaddition where a conjugated diene reacts with a double or triple bond, known as the dienophile, to form a six-membered ring. wikipedia.orglibretexts.org The reactivity of the dienophile is a critical factor in the success of the Diels-Alder reaction. Dienophiles are typically activated by the presence of electron-withdrawing groups (EWGs), which lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the diene's Highest Occupied Molecular Orbital (HOMO). libretexts.org

In the case of this compound, the molecule can act as a dienophile. The carbon-carbon double bond within the cyclohexenyl ring is activated by the strongly electron-withdrawing nitro group (-NO₂) on the attached phenyl ring. This EWG pulls electron density away from the double bond, making it more electrophilic and thus a more reactive dienophile for Diels-Alder reactions. libretexts.org Consequently, this compound is expected to react readily with electron-rich dienes to form polycyclic adducts. The reaction is stereospecific, meaning the stereochemistry of the substituents on the dienophile is retained in the final product. libretexts.org

π-Bond Participation in Carbocation Rearrangements and Solvolysis

The involvement of the cyclohexenyl π-bond in the stabilization of adjacent positive charges can be significant in carbocation rearrangements and solvolysis reactions. Solvolysis is a reaction where the solvent acts as the nucleophile. When a leaving group departs from a molecule, a carbocation intermediate may be formed, which can then be attacked by the solvent or undergo rearrangement to a more stable carbocation before capture.

For this compound, any reaction pathway that would generate a positive charge on the carbon atom of the phenyl ring attached to the cyclohexenyl group would be highly disfavored. The nitro group is a powerful deactivating group, withdrawing electron density through both inductive and resonance effects. This makes the formation of an adjacent carbocation energetically unfavorable.

However, if a reaction were to generate a carbocation on the cyclohexenyl ring, the adjacent π-system of the nitrophenyl group could participate in charge delocalization. The stability of such an intermediate would be a delicate balance between the stabilizing resonance effects of the phenyl ring and the potent destabilizing inductive effect of the nitro group. It is more likely that the cyclohexenyl π-bond itself would participate in stabilizing a carbocation formed elsewhere on the ring, for instance, during electrophilic addition to the double bond. The presence of the bulky and electron-withdrawing 4-nitrophenyl substituent would sterically and electronically influence the regioselectivity and stereoselectivity of such addition reactions.

Interplay of Nitro Group and Cyclohexenyl Moiety on Overall Reactivity

This electron-withdrawing effect extends to the cyclohexenyl moiety. The π-electrons of the cyclohexene double bond are less available for reactions with electrophiles compared to an unsubstituted cyclohexene. This deactivation makes reactions like electrophilic addition slower. Conversely, the electron-poor nature of the double bond makes it a more potent dienophile in cycloaddition reactions, as discussed previously, and also renders the allylic protons more acidic. Studies on electron attachment to nitro compounds in cyclohexane (B81311) have shown that the nitro group enhances the electron-accepting properties of the molecule. osti.gov The electronegativity of the carbon atoms in the double bond is influenced by the change in hybridization (sp²), making them more electronegative than sp³ hybridized carbons, a factor that is further amplified by the pull of the nitro group. ncert.nic.in

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

Kinetic and isotopic studies are powerful tools for elucidating the mechanisms of chemical reactions. The kinetic isotope effect (KIE) is a change in the reaction rate when an atom in the reactants is replaced with one of its isotopes (e.g., hydrogen with deuterium). wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step, while a secondary KIE occurs when the labeled atom is not directly involved in bond cleavage. wikipedia.org

The data from this related system illustrate the type of information that would be sought to understand the reaction mechanisms of this compound. For example, by studying the KIE for a base-induced elimination reaction, one could determine if the C-H bond cleavage is part of the rate-determining step.

Table 1: Kinetic and Activation Parameters for the Reaction of 1-nitro-1-(4-nitrophenyl)alkanes with DBU in Acetonitrile (B52724) at 25°C rsc.org

| Substrate | kH (dm³ mol⁻¹ s⁻¹) | kD (dm³ mol⁻¹ s⁻¹) | kH/kD | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |

| NNPE¹ | - | - | 12.5 | 15.4 | -131 |

| NNPP² | - | - | 12.4 | 17.8 | -134 |

| MNNPP³ | - | - | 12.3 | 19.9 | -147 |

¹ 1-nitro-1-(4-nitrophenyl)ethane ² 1-nitro-1-(4-nitrophenyl)propane ³ 2-methyl-1-nitro-1-(4-nitrophenyl)propane

These values, particularly the large kH/kD ratios, strongly suggest that the C-H bond is being broken in the slowest step of the reaction and point towards a significant quantum tunneling contribution to the reaction. rsc.org Similar studies on this compound would be invaluable in mapping its precise reaction pathways.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Cyclohex 1 Enyl 4 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

Proton (¹H) NMR Spectral Analysis for Structural Assignment

A hypothetical ¹H NMR spectrum of 1-Cyclohex-1-enyl-4-nitrobenzene would provide crucial information about the number of different types of protons and their neighboring environments. The aromatic protons on the nitrobenzene (B124822) ring would typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro group. Specifically, the protons ortho to the nitro group are expected to be the most deshielded. The protons on the cyclohexene (B86901) ring would appear at different chemical shifts. The vinylic proton, being on a double bond, would be expected in the region of δ 5.5-6.5 ppm. The allylic protons, adjacent to the double bond, would likely resonate around δ 2.0-2.5 ppm, while the remaining methylene (B1212753) protons of the cyclohexene ring would appear further upfield.

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho to NO₂) | ~8.2 | Doublet | ~8-9 |

| Aromatic (meta to NO₂) | ~7.5 | Doublet | ~8-9 |

| Vinylic | ~6.1 | Triplet (or multiplet) | ~3-4 |

| Allylic (CH₂) | ~2.2 | Multiplet | - |

| Cyclohexene (CH₂) | ~1.7 | Multiplet | - |

| Cyclohexene (CH₂) | ~1.6 | Multiplet | - |

Note: This table is populated with hypothetical data based on known chemical shift ranges for similar functional groups and is for illustrative purposes only.

Carbon (¹³C) NMR Spectral Analysis for Carbon Framework Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the carbon attached to the nitro group (ipso-carbon) would be significantly deshielded. The other aromatic carbons would appear in the typical aromatic region (δ 120-150 ppm). The carbons of the cyclohexene double bond would be found in the olefinic region (δ 120-140 ppm), while the saturated carbons of the cyclohexene ring would be located in the upfield aliphatic region (δ 20-40 ppm).

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

| Aromatic (C-NO₂) | ~147 |

| Aromatic (C-C) | ~145 |

| Aromatic (CH, meta to NO₂) | ~129 |

| Aromatic (CH, ortho to NO₂) | ~124 |

| Vinylic (C-Ar) | ~135 |

| Vinylic (CH) | ~125 |

| Allylic (CH₂) | ~29 |

| Cyclohexene (CH₂) | ~25 |

| Cyclohexene (CH₂) | ~23 |

| Cyclohexene (CH₂) | ~22 |

Note: This table is populated with hypothetical data based on known chemical shift ranges for similar functional groups and is for illustrative purposes only.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons within the cyclohexene ring and the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for identifying the connectivity between the cyclohexenyl and nitrophenyl rings and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would show through-space correlations between protons that are close to each other, providing insights into the molecule's three-dimensional conformation.

Mass Spectrometry (MS) for Molecular Fragmentation and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, GC would first separate the compound from any impurities. Upon entering the mass spectrometer, the molecule would be ionized, typically by electron impact (EI), causing it to fragment in a characteristic manner. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (203.24 g/mol ). The fragmentation pattern would likely involve the loss of the nitro group (NO₂, 46 Da) and characteristic fragmentations of the cyclohexene ring.

Hypothetical GC-MS Fragmentation Data for this compound

| m/z Value | Hypothetical Fragment Identity |

| 203 | [M]⁺ (Molecular Ion) |

| 157 | [M - NO₂]⁺ |

| 129 | [C₁₀H₉]⁺ (Loss of NO₂ and C₂H₄) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: This table is populated with hypothetical data based on common fragmentation patterns of nitroaromatics and cyclohexene derivatives and is for illustrative purposes only.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. While this compound is not highly polar, ESI-MS could be used to confirm its molecular weight with high accuracy. In positive ion mode, it would likely be observed as the protonated molecule [M+H]⁺ (m/z 204.25) or as an adduct with a cation from the solvent, such as [M+Na]⁺ (m/z 226.23). The gentle nature of ESI typically results in minimal fragmentation, making it an excellent tool for verifying the molecular formula.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of this compound by probing its characteristic vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between its vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

For this compound, the FTIR spectrum is expected to exhibit characteristic peaks for the nitro group, the aromatic ring, the alkene bond within the cyclohexene moiety, and the various C-H bonds. The nitro group (NO₂) typically displays two strong and distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. In aromatic nitro compounds, these bands are generally observed near 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. nist.gov The conjugation of the nitro group with the benzene (B151609) ring influences the precise position of these bands. nist.gov

The aromatic ring itself will produce a series of bands. The C-H stretching vibrations on the benzene ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (para-substitution in this case) also gives rise to characteristic out-of-plane C-H bending vibrations in the lower frequency region (around 850 cm⁻¹).

The cyclohexene ring contributes its own set of vibrational signatures. The C=C stretching vibration of the alkene is expected around 1650 cm⁻¹, though its intensity can vary. The vinylic C-H stretching vibration will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the CH₂ groups in the ring will appear just below 3000 cm⁻¹.

A computational study on the related molecule 1-Bromo-4-Nitrobenzene using Density Functional Theory (DFT) provides insight into the expected vibrational frequencies. researchgate.net While not identical, the vibrational modes of the nitrobenzene portion of the molecule would be comparable.

Interactive Table: Predicted FTIR Vibrational Frequencies for this compound based on Analogous Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aromatic Ring | C-H Out-of-Plane Bend (para) | ~ 850 |

| Cyclohexene | =C-H Stretch | > 3000 |

| Cyclohexene | C=C Stretch | ~ 1650 |

| Cyclohexene | -CH₂- Stretch | < 3000 |

Attenuated Total Reflectance (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique that can be coupled with FTIR spectroscopy (ATR-FTIR), enabling the analysis of solid and liquid samples directly without extensive preparation. The principles of detection remain the same as traditional transmission FTIR, relying on the absorption of evanescent waves by the sample at specific frequencies corresponding to its vibrational modes. The resulting spectrum is largely comparable to a transmission spectrum, though peak intensities can sometimes differ. This technique would be highly suitable for obtaining a rapid and high-quality vibrational fingerprint of solid this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV and visible light. This technique is particularly informative for conjugated systems like this compound, as the extent of conjugation directly influences the energy of these transitions and thus the wavelength of maximum absorbance (λ_max).

The electronic spectrum of this compound is expected to be dominated by π → π* transitions. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation between the cyclohexene double bond, the benzene ring, and the nitro group lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic (red) shift of the absorption maximum to longer wavelengths compared to the non-conjugated parent compounds (nitrobenzene and cyclohexene).

In addition to the strong π → π* transitions, weaker n → π* transitions may also be observed. These involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital. These transitions are typically of lower intensity and can sometimes be obscured by the more intense π → π* bands.

A study on nitrobenzaldehydes, which also feature a substituted nitrobenzene ring, provides a useful comparison. rsc.org The spectra of these compounds show weak n → π* transitions around 350 nm, a band of intermediate intensity around 300 nm attributed to π → π* excitations within the benzene ring, and strong absorptions around 250 nm from π → π* transitions involving the nitro and benzene groups. rsc.org For this compound, the extended conjugation from the cyclohexene ring would likely shift these absorptions to even longer wavelengths. The UV-Vis spectrum of nitrobenzene in aqueous solution shows an absorption maximum at approximately 270 nm. researchgate.net

Interactive Table: Expected Electronic Transitions and Absorption Maxima for this compound

| Type of Transition | Chromophore | Expected λ_max (nm) |

| π → π | Conjugated System | > 270 |

| n → π | Nitro Group | Potentially observable, likely weak and may be solvent dependent |

The choice of solvent can influence the position of the absorption bands. Polar solvents may lead to shifts in the λ_max values, particularly for n → π* transitions, due to stabilization of the ground or excited states.

Chiroptical Spectroscopy (if chiral derivatives are relevant)

Standard this compound is an achiral molecule and therefore does not exhibit chiroptical activity (e.g., circular dichroism). However, if a chiral center were introduced into the cyclohexene ring, for instance through substitution at one of the allylic positions, the resulting enantiomers would be optically active.

In such a hypothetical scenario, chiroptical spectroscopy techniques like Circular Dichroism (CD) spectroscopy would be invaluable for distinguishing between the enantiomers and determining their absolute configuration. CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will exhibit a unique CD spectrum with positive and negative bands (Cotton effects) that are characteristic of its three-dimensional structure. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.

Currently, there is no readily available literature on chiral derivatives of this compound and their chiroptical properties. The synthesis and analysis of such derivatives would represent a novel area of research, allowing for a deeper understanding of the relationship between molecular structure and optical activity in this class of compounds.

Computational Chemistry and Theoretical Investigations of 1 Cyclohex 1 Enyl 4 Nitrobenzene

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com Unlike quantum chemical methods that focus on static structures, MD provides insights into the dynamic behavior of molecules.

For 1-Cyclohex-1-enyl-4-nitrobenzene, MD simulations can be used to explore its conformational landscape. The molecule has flexibility, particularly in the rotation around the single bond connecting the two rings. MD simulations can reveal the preferred conformations in different environments (e.g., in a vacuum, in a solvent, or interacting with a surface). The simulations can also shed light on intermolecular interactions, such as how molecules of this compound might pack together in a solid or liquid state, or how they interact with solvent molecules. nih.gov The force field, a set of parameters that defines the potential energy of the system, is a crucial component of MD simulations, with common choices including AMBER and GROMOS. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. nih.gov The goal of QSAR is to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced properties. nih.govnih.gov

A QSAR study on derivatives of this compound would involve several steps:

Data Set Preparation : A series of derivatives would be synthesized, and their biological activity (e.g., toxicity, enzyme inhibition) would be measured experimentally. mdpi.com

Descriptor Calculation : For each molecule in the series, a set of numerical descriptors representing its structural, electronic, and physicochemical properties would be calculated. mdpi.com

Model Development : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity. nih.govresearchgate.net

Model Validation : The predictive power of the QSAR model is rigorously tested to ensure it is robust and not due to chance correlation. nih.gov

For nitrobenzene (B124822) derivatives, QSAR models have been developed to predict their toxicology based on molecular descriptors like hyperpolarizability and dipole moment. dergipark.org.tr Such a model for this compound could guide the design of new derivatives with, for example, lower toxicity or higher desired activity by suggesting specific structural modifications.

Table 2: Examples of Molecular Descriptors for a QSAR Study

| Descriptor Type | Example Descriptors |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Atomic Charges |

| Steric | Molecular Volume, Surface Area, Molar Refractivity |

| Topological | Connectivity Indices, Shape Indices |

| Hydrophobic | LogP (Partition Coefficient) |

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.

Vibrational Frequencies : Theoretical calculations, particularly using DFT, can predict the infrared (IR) and Raman spectra of a molecule. globalresearchonline.net By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks in an experimental spectrum to specific molecular motions (e.g., C-H stretch, N-O stretch, ring deformation). Comparing the calculated and experimental spectra can help confirm the molecule's structure. uni-rostock.de It is important that the underlying molecular structure represents a stationary point for an accurate calculation of vibrational frequencies. uni-rostock.de

NMR Chemical Shifts : Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Predicting NMR chemical shifts (¹H and ¹³C) can be done using quantum chemical methods. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. For this compound, theoretical predictions would help in assigning the complex signals in its NMR spectrum. For example, the protons on the cyclohexene (B86901) double bond (vinylic protons) would be predicted to have a distinct chemical shift compared to the protons on the saturated part of the ring and the aromatic protons. docbrown.info The symmetry of the cyclohexene molecule influences the number of distinct chemical environments for the hydrogen atoms. docbrown.info

Theoretical Analysis of Reaction Pathways, Transition States, and Energy Barriers

Theoretical analysis is crucial for understanding the mechanisms of chemical reactions involving this compound. This includes predicting the most likely pathways, identifying the high-energy transition states, and calculating the energy barriers that control reaction rates. Such studies are often performed using DFT methods. unpatti.ac.idnih.gov

One of the key synthetic routes to compounds like this compound is the Suzuki-Miyaura cross-coupling reaction. organic-chemistry.orgwwjmrd.com This palladium-catalyzed reaction would typically involve the coupling of a cyclohexenylboronic acid or its ester with a halo-nitrobenzene. The catalytic cycle, which has been extensively studied computationally for similar substrates, involves three main steps: oxidative addition, transmetalation, and reductive elimination. wwjmrd.comyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of the halo-nitrobenzene to a Pd(0) complex, forming a Pd(II) intermediate. The energy barrier for this step is influenced by the nature of the halide and the electronic properties of the nitroaromatic ring.

Transmetalation: In this step, the organic group from the boron reagent (the cyclohexenyl moiety) is transferred to the palladium center. This process is often facilitated by a base, which activates the boronic acid. organic-chemistry.org Computational studies on similar systems have elucidated the role of the base in forming a more nucleophilic borate (B1201080) species, which then reacts with the Pd(II) complex. wwjmrd.com

Reductive Elimination: This is the final step where the new carbon-carbon bond is formed, yielding this compound and regenerating the Pd(0) catalyst. youtube.com This step is typically exothermic and kinetically facile.

The table below presents representative energy barriers for the key steps in a Suzuki-Miyaura coupling, based on DFT calculations for analogous aryl halide and boronic acid couplings.

| Reaction Step | Typical Calculated Energy Barrier (kcal/mol) | Description |

| Oxidative Addition | 10 - 20 | The initial step where the aryl halide adds to the palladium catalyst. |

| Transmetalation | 5 - 15 | The transfer of the organic group from boron to palladium, often the rate-determining step. |

| Reductive Elimination | < 5 | The final bond-forming step, which is usually fast and highly favorable. |

Another important class of reactions for nitroaromatic compounds is their reduction. The hydrogenation of the nitro group to an amino group is a fundamental transformation. DFT studies on the hydrogenation of nitrobenzene on various metal surfaces, such as palladium, have shown that the reaction proceeds through a series of intermediates, including nitrosobenzene (B162901) and phenylhydroxylamine. rsc.org The calculations help in identifying the rate-limiting step, which is often the hydrogenation of the phenylhydroxylamine intermediate, with a significant energy barrier. rsc.org

Investigation of Solvatochromism and Nonlinear Optical Properties

The electronic structure of this compound, with its "push-pull" character, suggests that it should exhibit interesting photophysical properties, such as solvatochromism and a significant nonlinear optical (NLO) response. researchgate.netnih.gov

Solvatochromism:

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. researchgate.net This is due to differential solvation of the ground and excited states of the molecule. For a push-pull molecule like this compound, the excited state is expected to be more polar than the ground state due to an intramolecular charge transfer (ICT) from the cyclohexenyl ring to the nitrobenzene moiety upon photoexcitation.

Theoretical investigations, typically using TD-DFT in conjunction with a continuum solvation model (like the Polarizable Continuum Model, PCM), can predict these solvatochromic shifts. nih.gov Studies on analogous molecules like p-nitroaniline show a pronounced red shift (bathochromic shift) in the absorption maximum as the solvent polarity increases. nih.gov This is because polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the electronic transition. researchgate.net

The table below illustrates the expected trend in the absorption maximum of a push-pull nitroaromatic compound in different solvents, based on data for similar molecules.

| Solvent | Dielectric Constant (ε) | Typical Absorption Maximum (λ_max) (nm) |

| Hexane | 1.88 | ~320 |

| Dichloromethane | 8.93 | ~350 |

| Acetonitrile (B52724) | 37.5 | ~370 |

| Dimethyl Sulfoxide | 46.7 | ~390 |

Nonlinear Optical (NLO) Properties:

Materials with large third-order NLO properties are of great interest for applications in photonics and optical communications. nih.gov The NLO response of a molecule is governed by its hyperpolarizability (β for second-order and γ for third-order). Push-pull systems like this compound are known to exhibit enhanced NLO properties. The charge asymmetry and the extended π-conjugation facilitate the polarization of the molecule in the presence of a strong external electric field.

Computational chemistry provides a direct route to the calculation of these properties. researchgate.net DFT calculations can be used to determine the static and frequency-dependent hyperpolarizabilities. For molecules with significant ICT character, a large first hyperpolarizability (β) is expected. The third-order susceptibility (χ⁽³⁾), a macroscopic measure of NLO response, is related to the molecular third-order polarizability (γ). Theoretical studies have shown a strong correlation between the magnitude of hyperpolarizability and the extent of charge transfer, the strength of donor and acceptor groups, and the nature of the π-conjugated bridge. researchgate.net An inverse relationship between the HOMO-LUMO energy gap and the first hyperpolarizability is often observed. researchgate.net

The following table provides representative calculated values for the first hyperpolarizability of benzene (B151609) derivatives with varying degrees of push-pull character.

| Compound | Donor/Acceptor Strength | Typical Calculated First Hyperpolarizability (β) (a.u.) |

| Benzene | None | ~0 |

| Nitrobenzene | Acceptor only | ~50-100 |

| p-Nitroaniline | Strong Push-Pull | ~1000-2000 |

| This compound | Moderate Push-Pull | Expected to be significant, likely in the range of several hundred to over a thousand a.u. |

Exploration of Research Applications Involving 1 Cyclohex 1 Enyl 4 Nitrobenzene

Applications in Organic Synthesis and Fine Chemical Production

The strategic placement of functional groups in 1-Cyclohex-1-enyl-4-nitrobenzene makes it a valuable starting material for the construction of more intricate molecular architectures. Its utility as a precursor and intermediate is a key focus of ongoing research.

Precursor for the Synthesis of Diverse Substituted Aromatic Compounds

The structure of this compound offers two primary sites for chemical transformation: the carbon-carbon double bond within the cyclohexene (B86901) ring and the nitro group on the phenyl ring. The double bond can undergo a variety of addition reactions, while the nitro group can be reduced to an amine or otherwise modified.

A fundamental transformation is the catalytic hydrogenation of the cyclohexene double bond. mst.edu This reaction converts this compound into 1-cyclohexyl-4-nitrobenzene (B1584392), a saturated analogue. This process is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas. The resulting saturated ring is conformationally flexible and can be a key feature in the design of new molecules.

Furthermore, the nitro group is readily reduced to an amino group (NH2) using various reducing agents, such as iron in the presence of an acid. organic-chemistry.org This transformation yields 4-cyclohexyl-aniline, a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other fine chemicals. The presence of the amino group provides a handle for a multitude of further reactions, including diazotization followed by substitution, acylation, and alkylation, allowing for the introduction of a wide range of functional groups onto the aromatic ring.

The combination of these reactions allows for the generation of a diverse library of substituted aromatic compounds, as illustrated in the following table:

| Starting Material | Reaction | Product | Potential Further Reactions |

| This compound | Catalytic Hydrogenation | 1-Cyclohexyl-4-nitrobenzene | Reduction of nitro group |

| This compound | Reduction of Nitro Group | 4-(Cyclohex-1-en-1-yl)aniline | Hydrogenation of cyclohexene, Diazotization of amine |

| 1-Cyclohexyl-4-nitrobenzene | Reduction of Nitro Group | 4-Cyclohexylaniline | Acylation, Alkylation, Diazotization |

Intermediate for the Development of Novel Pharmaceutical and Agrochemical Scaffolds

The molecular framework of this compound and its derivatives serve as scaffolds for the development of new pharmaceutical and agrochemical agents. The cyclohexyl and phenyl rings provide a lipophilic character that can be crucial for biological activity and transport across cell membranes. The ability to introduce various functional groups allows for the fine-tuning of a molecule's properties to optimize its interaction with biological targets.

While direct applications of this compound in marketed drugs or pesticides are not widely documented, the structural motifs derived from it are prevalent in medicinal and agrochemical chemistry. Current time information in Madrid, ES.koreascience.kr For instance, the 4-aminophenyl group is a common feature in many pharmacologically active compounds. The cyclohexyl moiety can act as a bioisostere for a phenyl ring, offering a way to modulate a compound's metabolic stability and physical properties.

Building Block for Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in chemistry and biology. The reactivity of this compound makes it a potential starting point for the synthesis of various heterocyclic systems.

The nitroalkene functionality, which can be considered a key feature of the molecule, is a well-established precursor for the synthesis of nitrogen-containing heterocycles. For example, the nitro group can participate in cycloaddition reactions or be used to direct the formation of new rings.

One potential application is in the synthesis of carbazoles. The reaction of nitroarenes with organometallic reagents can lead to the formation of diarylamine intermediates, which can then undergo cyclization to form the carbazole (B46965) ring system. This strategy could potentially be adapted to utilize this compound to produce novel carbazole derivatives with a cyclohexenyl or cyclohexyl substituent.

Another class of heterocycles that could potentially be accessed from this starting material is the phenanthridines. These compounds are often synthesized through the cyclization of biaryl precursors. By first coupling a suitable partner to the phenyl ring of this compound, a biaryl intermediate could be formed, which could then be cyclized to a phenanthridine. The specific reaction pathways would depend on the nature of the substituents and the reaction conditions employed.

Material Science Applications and Functional Design

The electronic properties of this compound, particularly the presence of the nitro group, suggest its potential for use in the development of functional materials.

Integration into Responsive Materials for Sensing Applications

The nitroaromatic group is known to be electrochemically active and can participate in charge-transfer interactions. These properties are desirable for the development of chemical sensors. While no specific sensors based on this compound have been reported, the principle has been demonstrated with related nitroaromatic compounds. For example, materials incorporating nitrobenzene (B124822) derivatives have been investigated for the detection of various analytes through changes in their electrochemical or optical properties upon interaction with the target molecule. The cyclohexenyl group could serve to tune the solubility and processing characteristics of such materials.

Development of Fluorescent Probes and Imaging Agents

Fluorescence is a powerful tool in biological and materials imaging. While this compound itself is not reported to be strongly fluorescent, its derivatives could be. The nitro group is a strong electron-withdrawing group and can act as a quencher of fluorescence. However, upon reduction of the nitro group to an amino group, a significant increase in fluorescence quantum yield is often observed. This "off-on" switching of fluorescence upon reaction makes nitroaromatic compounds attractive candidates for the design of fluorescent probes.

A hypothetical fluorescent probe based on this scaffold could be designed to be non-fluorescent in its initial state. Upon interaction with a specific analyte or under certain environmental conditions that lead to the reduction of the nitro group, the probe would become fluorescent, providing a detectable signal. The cyclohexenyl or cyclohexyl moiety could be further functionalized to target the probe to specific locations within a cell or material.

Incorporation into Host-Guest Systems and Framework Materials

The unique structural characteristics of this compound, featuring both a non-planar, flexible cyclohexenyl group and a rigid, electron-poor nitrophenyl moiety, make it a candidate for investigation in the field of supramolecular chemistry, particularly in the design of host-guest systems and novel framework materials. Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule, driven by non-covalent interactions. wikipedia.org

The nitroaromatic portion of this compound can participate in several key non-covalent interactions that are fundamental to the formation of host-guest complexes. These interactions include π-π stacking, hydrogen bonding (where the nitro group can act as a hydrogen bond acceptor), and dipole-dipole interactions. The strong electron-withdrawing nature of the nitro group polarizes the aromatic ring, making it an effective partner for electron-rich aromatic guests. nih.gov

While direct studies involving this compound as a guest in canonical host molecules like cyclodextrins or calixarenes are not extensively documented, the principles of host-guest chemistry suggest its potential for such interactions. For instance, cyclodextrins, which have a hydrophobic inner cavity, are known to encapsulate aromatic compounds. acs.orgnih.govthno.org The nitrophenyl group of this compound could potentially be included within the cavity of a cyclodextrin, with the cyclohexenyl group remaining outside, leading to the formation of a stable inclusion complex. The formation of such complexes can significantly alter the physicochemical properties of the guest molecule, including its solubility and reactivity.

Furthermore, the conformational flexibility of the cyclohexenyl ring could play a significant role in the selectivity of host-guest interactions. Studies on similar cyclohexane (B81311) derivatives have shown that the chair-boat conformational changes of the cyclohexyl moiety can influence the stability and structure of the resulting host-guest complexes. acs.org This suggests that the stereochemistry and conformation of the cyclohexenyl group in this compound could be a critical determinant in its recognition by specific host molecules.

In the context of framework materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), this compound could serve as a functional building block or a guest molecule that modifies the properties of the framework. The nitro group, for example, could be reduced to an amino group, which can then be used to post-synthetically modify the framework. Alternatively, the entire molecule could be encapsulated within the pores of a framework, influencing its electronic or optical properties.

Contributions to Fundamental Organic Chemistry and Reaction Discovery

The reactivity of this compound, endowed by its vinyl nitroaromatic structure, positions it as a valuable substrate for exploring and developing new synthetic methodologies in organic chemistry. Nitro-substituted alkenes, often referred to as nitroalkenes, are highly versatile intermediates in organic synthesis due to the strong electron-withdrawing nature of the nitro group, which activates the double bond for various nucleophilic and cycloaddition reactions. sci-hub.se

The vinyl group in this compound is analogous to the exocyclic double bond in β-nitrostyrene, a well-studied class of compounds. This structural similarity suggests that this compound can participate in a range of important chemical transformations, as detailed in the table below.

Table 1: Potential Reactions and Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product(s) | Significance in Organic Synthesis |

|---|---|---|---|

| Michael Addition | Nucleophiles (e.g., malonates, amines, thiols) with a base | Functionalized cyclohexyl-nitrobenzene derivatives | Formation of new carbon-carbon and carbon-heteroatom bonds. |

| Diels-Alder Reaction | Dienes (e.g., butadiene, cyclopentadiene) | Polycyclic nitro-substituted compounds | Construction of complex cyclic systems. |

| Reduction of Nitro Group | Reducing agents (e.g., H₂, Pd/C; SnCl₂, HCl) | 4-(Cyclohex-1-enyl)aniline | Synthesis of anilines, which are precursors to dyes, polymers, and pharmaceuticals. wikipedia.org |

| Heck Coupling | Aryl or vinyl halides with a palladium catalyst | Substituted stilbene-like compounds | Formation of new carbon-carbon bonds and synthesis of complex conjugated systems. |

| Henry (Nitro-Aldol) Reaction | Aldehydes or ketones with a base | Functionalized nitroalcohols | A classic method for carbon-carbon bond formation. |

The reduction of the nitro group to an amine is a particularly significant transformation, as it opens up a vast chemical space for further functionalization. The resulting 4-(Cyclohex-1-enyl)aniline can serve as a precursor for the synthesis of azo dyes, polymers with interesting electronic properties, and biologically active molecules.

Furthermore, the presence of both an alkene and a nitroaromatic group allows for the exploration of tandem or cascade reactions, where multiple transformations occur in a single synthetic operation. This can lead to the rapid construction of complex molecular architectures from a relatively simple starting material, which is a key goal in modern synthetic organic chemistry. The development of new catalysts and reaction conditions for the selective transformation of one functional group in the presence of the other is an active area of research.

Future Directions and Emerging Research Avenues for 1 Cyclohex 1 Enyl 4 Nitrobenzene

Development of Highly Stereoselective and Regioselective Synthetic Methods

The synthesis of 1-Cyclohex-1-enyl-4-nitrobenzene is typically achieved through cross-coupling reactions, such as the Suzuki-Miyaura or Heck reaction. wikipedia.orgnumberanalytics.com However, a significant frontier lies in developing methods that offer precise control over stereochemistry and regiochemistry, particularly when creating more complex, substituted analogs.

Future research will likely focus on asymmetric synthesis to control the chirality of substituted cyclohexene (B86901) rings. The diastereoselective functionalization of cyclohexenes is a well-established field, with methods for epoxidation and other additions being systematically studied. rsc.orgnih.gov Applying these principles to precursors of this compound could yield a library of stereochemically defined derivatives. For instance, an intramolecular Heck reaction on a prochiral substrate could be a powerful strategy for creating tertiary or quaternary stereocenters with high enantioselectivity. chim.itillinois.edu

The development of regioselective methods is equally crucial. For example, in a Heck coupling between a substituted cyclohexene and a nitroaryl halide, controlling the position of the new carbon-carbon bond is paramount. While the reaction of unsubstituted cyclohexene often yields the 1-aryl-cyclohex-1-ene product, side reactions and isomerizations can occur. wikipedia.org Future methods may employ novel ligand designs or catalyst systems to enhance the regioselectivity for specific applications.

Table 1: Hypothetical Stereoselective Synthesis Strategies for this compound Derivatives

| Strategy | Precursors | Catalyst System (Example) | Potential Outcome |

| Asymmetric Heck Reaction | Chiral cyclohexenyl triflate + 4-nitrophenylboronic acid | Pd(OAc)₂ with chiral phosphine (B1218219) ligand (e.g., BINAP) | Enantioenriched substituted 1-(4-nitrophenyl)cyclohexene |

| Diastereoselective Alkylation | Chiral cyclohexenone derivative + 4-nitrobenzyl halide | Base-mediated alkylation | Diastereomerically pure precursor to functionalized analogs |

| Catalytic Asymmetric Conjugate Addition | Cyclohexenone + 4-nitrophenyl organometallic reagent | Chiral copper or rhodium catalyst | Enantioenriched 3-(4-nitrophenyl)cyclohexanone |

Advanced Mechanistic Studies Under Operando Conditions

A deeper understanding of the reaction mechanisms underpinning the synthesis of this compound is essential for optimizing reaction conditions and catalyst performance. While the general catalytic cycles for Suzuki-Miyaura and Heck reactions are well-known, the specific influence of the nitro group and the cyclohexene moiety presents unique questions. illinois.eduweforum.orgresearchgate.net

Recent advancements have demonstrated that nitroarenes can serve as viable electrophilic partners in Suzuki-Miyaura couplings, proceeding through an unprecedented cleavage of the Ar–NO₂ bond by palladium. organic-chemistry.orgacs.orgnih.gov Detailed mechanistic investigations, particularly using operando spectroscopic techniques (e.g., in-situ IR, Raman, X-ray absorption spectroscopy), could provide real-time insights into the catalytic cycle. Such studies could elucidate the nature of the active catalyst, the kinetics of oxidative addition, transmetalation, and reductive elimination, and the role of additives and bases in the reaction involving this compound precursors. organic-chemistry.org

Computational studies, such as Density Functional Theory (DFT) calculations, will be instrumental in mapping the reaction energy profiles, characterizing transition states, and explaining observed selectivities. thieme.de For example, DFT could be used to compare the energy barriers for different pathways in the Heck reaction, rationalizing the preferential formation of the desired regioisomer. wikipedia.org

Exploration of Bioorthogonal Reactivity and Bioconjugation Potential

The field of bioorthogonal chemistry, which involves reactions that can proceed in living systems without interfering with native biochemical processes, offers exciting potential applications for derivatives of this compound. synaffix.comnih.gov The cyclohexene moiety, as a strained alkene, is a potential reaction partner in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines. nih.govresearchgate.net

The tetrazine ligation is one of the fastest bioorthogonal reactions known, valued for its high specificity and the absence of a toxic catalyst. nih.govbroadpharm.com While trans-cyclooctene (B1233481) (TCO) is the most common dienophile used, other cyclic alkenes are being explored. organic-chemistry.orgnih.govnih.gov Research could focus on synthesizing derivatives of this compound that are optimized for tetrazine ligation. This would involve balancing the stability of the cyclohexene ring with its reactivity. The reaction kinetics could be fine-tuned by modifying the substituents on either the cyclohexene or the tetrazine. rsc.orgnih.gov

If proven effective, these derivatives could be used to label biomolecules in live cells. For example, a this compound derivative could be attached to a protein or a drug molecule, which could then be visualized or tracked in a cellular environment by reacting it with a fluorescently-tagged tetrazine. nih.govnih.gov

Table 2: Potential Bioorthogonal Applications of this compound Analogs

| Application | Probe Design | Bioorthogonal Reaction | Potential Outcome |

| Live Cell Imaging | This compound analog conjugated to a targeting ligand | Tetrazine ligation | Visualization of specific cellular components or processes |

| Protein Labeling | Genetically encoding an unnatural amino acid with a cyclohexene side chain | Tetrazine ligation with a fluorophore-tetrazine conjugate | Site-specific fluorescent labeling of proteins |

| Drug Delivery | Drug molecule functionalized with a cyclohexene moiety | Tetrazine ligation with a tumor-targeting tetrazine | Targeted release of a therapeutic agent |

Integration with Artificial Intelligence and Machine Learning for Predictive Design

ML models, trained on large datasets of chemical reactions, can predict the optimal conditions (catalyst, ligand, solvent, base) for synthesizing this compound, potentially saving significant experimental time and resources. nih.govrsc.orgacs.org For instance, a random forest or neural network model could be trained to predict the yield of a Suzuki-Miyaura coupling to form this compound based on the properties of the reactants and catalyst. rsc.org

Sustainable Synthesis and Circular Economy Approaches for Derivatives

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. mdpi.com The synthesis of this compound and its derivatives can be improved through the principles of green chemistry and the circular economy. weforum.orgdkshdiscover.com

A key area of focus is the development of recyclable palladium catalysts for the cross-coupling reactions used in its synthesis. rsc.orgnih.govacs.orgacs.org Heterogeneous catalysts, where palladium is supported on materials like polymers or silica, can be easily filtered and reused, reducing costs and preventing metal contamination of the final product. rsc.orgmdpi.com

Circular economy principles encourage the design of processes that minimize waste and see byproducts as potential resources. pwc.comciexsummit.comhbm4eu.eu For the synthesis of specialty chemicals like this compound derivatives, this could involve:

Solvent Recycling: Using greener, recyclable solvents or solvent-free conditions.

Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product.

Waste Valorization: Finding applications for any byproducts generated during the synthesis.

Life cycle assessment (LCA) can be used to quantitatively evaluate the environmental impact of different synthetic routes, guiding the development of more sustainable processes. rsc.orgmdpi.comnih.gov By applying these principles, the future production of this compound and its derivatives can be made more economically viable and environmentally responsible.

Q & A

Q. What are the recommended synthetic routes for 1-Cyclohex-1-enyl-4-nitrobenzene, and how can side products be minimized?

Methodological Answer:

- Nitration Strategy : Introduce the nitro group to a pre-synthesized cyclohexenylbenzene precursor. Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize over-nitration or ring sulfonation .

- Cyclohexene Stability : Protect the cyclohexene double bond during nitration by using inert atmospheres (N₂/Ar) to prevent oxidation or polymerization .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to separate nitro-substituted products from unreacted precursors or di-nitrated byproducts .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : Confirm aromatic proton environments (δ 7.5–8.5 ppm for nitrobenzene protons; δ 5.5–6.5 ppm for cyclohexene protons) .

- IR : Identify key functional groups (C=C stretch ~1650 cm⁻¹; NO₂ asymmetric stretch ~1520 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₃NO₂) .

- Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .

Q. What safety protocols are critical when handling nitroaromatic compounds like this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .

- Spill Management : Neutralize spills with inert absorbents (vermiculite) and avoid water to prevent contamination .

- Waste Disposal : Segregate nitro-containing waste in labeled containers for incineration by licensed facilities .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved?

Methodological Answer:

- Control Experiments : Synthesize a deuterated analog to distinguish solvent peaks from compound signals in NMR .

- Cross-Validation : Compare experimental IR data with computational spectra (DFT/B3LYP/6-31G* level) to confirm assignments .

- Collaborative Analysis : Share raw data with third-party labs for independent verification using standardized protocols .

Q. What substituent effects influence the reactivity of the nitro group in this compound?

Methodological Answer:

- Electron-Withdrawing Effects : The nitro group activates the benzene ring toward electrophilic substitution at the meta position but deactivates para positions. Use Hammett constants (σₚ = +0.78) to predict reactivity .

- Steric Hindrance : The cyclohexene ring may reduce accessibility for bulky electrophiles. Conduct competitive experiments with substituent-free analogs to quantify steric contributions .

Q. How can computational methods predict the thermodynamic stability of this compound derivatives?

Methodological Answer:

- DFT Calculations : Optimize geometry at the M06-2X/cc-pVTZ level to calculate Gibbs free energy (ΔG) for tautomers or conformers .

- QSPR Models : Train models using descriptors like molar refractivity and dipole moment to predict melting points or solubility .

- Reaction Pathways : Simulate nitro group reduction (e.g., catalytic hydrogenation) to identify intermediates and transition states .

Q. What methodologies assess the environmental persistence of this compound in indoor surfaces?

Methodological Answer:

- Surface Adsorption Studies : Use quartz crystal microbalance (QCM) to measure adsorption kinetics on materials like drywall or glass .

- Oxidative Degradation : Expose the compound to UV/O₃ and analyze degradation products via GC-MS (e.g., nitroso derivatives or cyclohexene oxides) .

- Microspectroscopy : Apply Raman imaging to map spatial distribution on surfaces and quantify degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.